The biosynthesis of avermectin A1a involves a complex series of enzymatic reactions within Streptomyces avermitilis. The initial step is the formation of the avermectin aglycone, which is catalyzed by polyketide synthases. This process requires several proteins, including AVES 1, AVES 2, AVES 3, and AVES 4, which work together to assemble the carbon skeleton of the compound .
The key steps in the synthesis include:
Avermectin A1a features a complex structure characterized by a large macrolide ring with multiple functional groups. The molecular formula is , indicating a high degree of complexity typical for macrocyclic lactones.
Avermectin A1a undergoes various chemical reactions that can modify its structure and enhance its biological properties. Key reactions include:
The modification processes are typically facilitated by enzymatic activities encoded in the S. avermitilis genome. For instance, enzymes such as AveE (a cytochrome P450 monooxygenase) play crucial roles in hydroxylation reactions .
The mechanism by which avermectin A1a exerts its effects involves binding to glutamate-gated chloride channels in the nervous systems of parasites and insects. This binding leads to increased permeability of cell membranes to chloride ions, resulting in paralysis and death of the target organisms.
Research indicates that even low concentrations of avermectin A1a can significantly disrupt neuronal function in susceptible species, making it an effective agent for pest control .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for structural elucidation .
Avermectin A1a has significant applications across various fields:
Avermectin A1a (C₄₈H₇₄O₁₄) is a 16-membered macrocyclic lactone belonging to the "A-series" subgroup of avermectins, characterized by a methoxy group (-OCH₃) at the C5 position of its aglycone core [1] [8]. Its structure comprises four defining components: (i) a pentacyclic lactone ring derived from polyketide biosynthesis; (ii) a spiroketal moiety bridging C17-C18 and C19-C20; (iii) a benzofuran fusion at the C6-C8a positions; and (iv) a disaccharide unit of α-L-oleandrose attached via a glycosidic bond at C13 [5] [9]. The "A1" designation indicates a double bond at C22-C23, while the "a" suffix denotes a sec-butyl group at C25 (derived from 2-methylbutyryl-CoA starter unit), contrasting with the isopropyl group in "b" components [1] [8]. This structural configuration places A1a among the eight naturally occurring avermectins produced by Streptomyces avermitilis, differentiated by substitutions at C5, C22-C23, and C25 [8].
Table 1: Structural Features Defining Avermectin Subtypes
Structural Feature | A-Series | B-Series | A1a-Specific Attributes |
---|---|---|---|
C5 Substituent | -OCH₃ | -OH | Methoxy group enhances lipophilicity |
C22-C23 Bond | Double bond | Single bond | Unsaturation reduces polarity |
C25 Alkyl Group | sec-butyl | sec-butyl | Derived from 2-methylbutyryl-CoA |
Glycosylation | Bis-oleandrose | Bis-oleandrose | L-oleandrose disaccharide via β-glycosidic linkage |
Representative Compound | A1a, A2a | B1a, B2a | Component ratio: ~80% of A-series |
Avermectin A1a was discovered as a secondary metabolite of the actinobacterium Streptomyces avermitilis (MA-4680, NRRL 8165), first isolated in 1978 from a single soil sample collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan [2] [5]. The discovery stemmed from a collaboration between the Kitasato Institute (led by Satoshi Ōmura) and Merck & Co. (led by William Campbell). Ōmura's team screened >50 Streptomyces strains for antiparasitic activity, identifying the MA-4680 strain as highly effective against Nematospiroides dubius in mice [5]. Fermentation broths of this strain yielded a complex of eight closely related compounds, initially designated "avermectins" due to their potent anthelmintic ("avermectin": worm-killing) properties [2] [5]. Taxonomic studies initially classified the producer organism as Streptomyces avermitilis Burg et al. 1979. However, in 2002, Yoko Takahashi et al. proposed reclassification as Streptomyces avermectinius sp. nov. based on 16S rRNA sequencing and chemotaxonomic divergence from closely related species [5]. Despite this, the original nomenclature (S. avermitilis) remains prevalent in scientific literature and industrial contexts [3]. The discovery earned Ōmura and Campbell the 2015 Nobel Prize in Physiology or Medicine for revolutionizing parasitic disease treatment [5].
Table 2: Key Events in the Discovery of Avermectin A1a and Its Producer Organism
Year | Event | Significance |
---|---|---|
1973–1975 | Soil sampling in Ito City, Japan | Isolation of Streptomyces strain MA-4680 |
1978 | Fermentation & bioactivity screening | Identification of anthelmintic activity against N. dubius |
1979 | Taxonomic description (Burg et al.) | Publication of Streptomyces avermitilis as novel species |
1979–1981 | Structural elucidation | Characterization of eight avermectin components, including A1a |
2002 | Reclassification proposal (Takahashi et al.) | Suggested renaming to Streptomyces avermectinius |
2015 | Nobel Prize award | Recognition of Ōmura & Campbell for avermectin discovery |
Avermectin A1a and B1a represent structurally analogous compounds with divergent bioactivities due to discrete modifications at two key sites: the C5 substituent and the C22-C23 bond [6] [8]. A1a possesses a methoxy group (-OCH₃) at C5 and an unsaturated C22-C23 bond, whereas B1a features a hydroxyl group (-OH) at C5 and a saturated (dihydro) C22-C23 bond [8]. These differences profoundly influence their physicochemical and biological properties:
Functionally, A1a serves as a biosynthetic precursor to B1a derivatives like ivermectin. Industrially, fermentation optimization favors B1a production due to its higher efficacy, with A1a typically constituting <10% of commercial avermectin mixtures like abamectin [6] [8].
Table 3: Comparative Structural and Functional Properties of A1a and B1a
Property | Avermectin A1a | Avermectin B1a | Functional Consequence |
---|---|---|---|
C5 Group | -OCH₃ | -OH | B1a has higher polarity and stronger GluCl binding |
C22-C23 Bond | Unsaturated (double bond) | Saturated (single bond) | B1a exhibits greater metabolic stability |
Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₄O₁₄ | Identical mass but distinct stereoelectronic properties |
Parasite Paralysis EC₅₀ | ~10–100 nM* | ~0.1–1 nM* | B1a is 10–100x more potent in electrophysiological assays |
Natural Abundance | Minor component (5–15%) | Major component (≥80% of B-series) | Industrial focus on B1a maximizes yield efficiency |
*Representative relative potency; varies by parasite species [6] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8